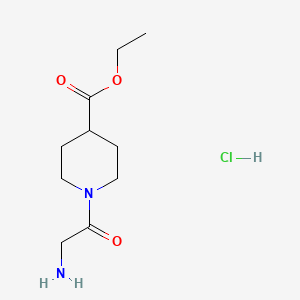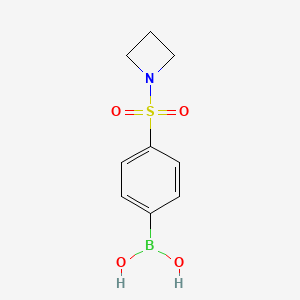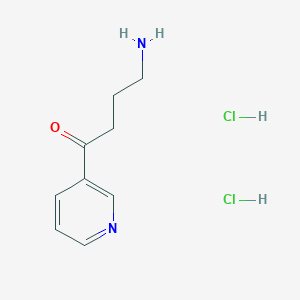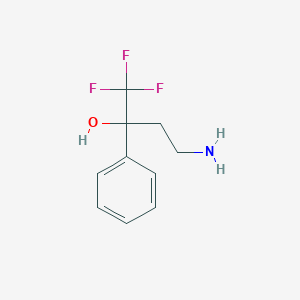
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Übersicht
Beschreibung
“4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H12F3NO. It has a molecular weight of 219.2 g/mol . This compound is typically in solid form and is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is 1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Stereochemical Influences on Anti-histaminic Activity
Studies have explored the stereochemical aspects of compounds similar to 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol and their effects on anti-histaminic activity. The synthesis and configuration of isomeric aminobutenes derived from the dehydration of related compounds show significant insights into structural influences upon their biological activity, highlighting the importance of stereochemistry in medicinal chemistry applications (Casy & Parulkar, 1969).
Prolyl Oligopeptidase Inhibitors
Tetrazole-containing derivatives have been investigated as prolyl oligopeptidase inhibitors, demonstrating that modifications of the phenylbutanoyl moiety can lead to potent inhibitors. This research indicates the compound's potential in the development of new therapeutic agents targeting prolyl oligopeptidase, an enzyme involved in neurological disorders (Kilpeläinen et al., 2019).
Foldamer Synthesis
The compound has been utilized in the synthesis of oligomers, specifically trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one oligomers. This research contributes to the field of foldamers, which are synthetic molecules that mimic the folding patterns of natural macromolecules, offering potential applications in biomimetic materials and nanotechnology (Lucarini & Tomasini, 2001).
Tetrazole-containing Derivatives
Research into tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid showcases the versatility of this compound in organic synthesis. These studies provide valuable insights into the reactivity of amino and carboxy terminal groups, leading to novel compounds with potential applications in medicinal chemistry and drug design (Putis et al., 2008).
Inhibition Studies and Synthesis Approaches
Further research delves into the synthesis and study of 4-amino-2-(substituted methyl)-2-butenoic acids as substrates and inhibitors of gamma-aminobutyric acid aminotransferase. This work contributes to understanding the enzyme's active site and the development of inhibitors with potential therapeutic applications (Silverman et al., 1986).
Eigenschaften
IUPAC Name |
4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMGSHLECMUKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



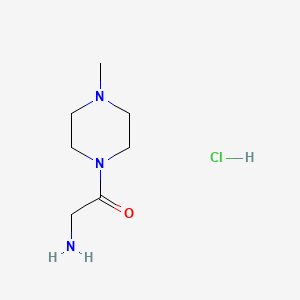
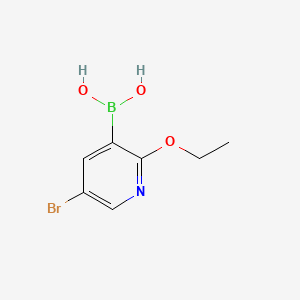
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)

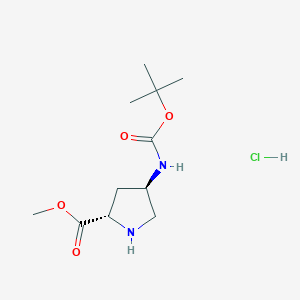
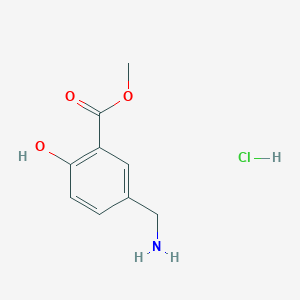

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
